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molecular formula C6H3Br2N3 B581775 5-Amino-4,6-dibromopyridine-2-carbonitrile CAS No. 1429510-81-5

5-Amino-4,6-dibromopyridine-2-carbonitrile

Cat. No. B581775
M. Wt: 276.919
InChI Key: WGYFZNHBISANEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563565B2

Procedure details

4,6-dibromo-5-amino-2-cyanopyridine (1 g) was dissolved in a mixed solvent of 1,4-dioxane (10 mL) and water (1 mL). Trimethylboroxin (1.3 g), Pd(dppf)Cl2-DCM complex (264 mg) and potassium carbonate (1.5 mg) were added to the solution, and the mixture was reacted using a microwave reactor at 140° C. for four hours. The reaction mixture was returned to mom temperature and then partitioned by adding ethyl acetate and water. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 100%) to give the title compound (390 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1[C:7]([NH2:8])=[C:6](Br)[N:5]=[C:4]([C:10]#[N:11])[CH:3]=1.[CH3:12]B1OB(C)OB(C)O1.O1[CH2:26][CH2:25]OCC1>O.C(=O)([O-])[O-].[K+].[K+]>[NH2:11][C:10]1[C:25]([CH3:26])=[CH:12][C:6]([C:7]#[N:8])=[N:5][C:4]=1[CH3:3] |f:4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1N)Br)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
1.5 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
CUSTOM
Type
CUSTOM
Details
at 140° C.
CUSTOM
Type
CUSTOM
Details
for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
partitioned
ADDITION
Type
ADDITION
Details
by adding ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 100%)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=NC1C)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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